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Compound of Interest

5-Chloro-2,3-dihydro-1H-inden-1-
Compound Name:
amine

Cat. No.: B1354901

Disclaimer: This document is intended for informational purposes for researchers, scientists,
and drug development professionals. The information provided is based on publicly available
data, which is limited. This is not a comprehensive safety assessment. All laboratory work
should be conducted by trained professionals using appropriate personal protective equipment
(PPE).

Introduction

5-Chloro-2,3-dihydro-1H-inden-1-amine and its stereoisomers, such as (R)-5-Chloro-2,3-
dihydro-1H-inden-1-amine and (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine, are chemical
compounds available for research and industrial purposes.[1][2][3][4][5][€] Due to the nascent
stage of research into this specific molecule, a comprehensive, peer-reviewed toxicity profile is
not yet established in the public domain. This guide synthesizes the available safety
information and outlines the standard experimental protocols necessary for a preliminary
toxicological assessment.

The hydrochloride salt of the (S)-enantiomer has a molecular weight of 204.09 g/mol and the
chemical formula CoH11CI2N.[2] It is typically a solid at room temperature.[2][3]

Quantitative Toxicity Data

As of the latest literature review, specific quantitative toxicity data such as LD50 (median lethal
dose) or IC50 (half-maximal inhibitory concentration) values from peer-reviewed studies for 5-
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Chloro-2,3-dihydro-1H-inden-1-amine are not available. Safety Data Sheets (SDS) from

chemical suppliers also report "no data available" for key toxicological endpoints like acute

toxicity, skin corrosion/irritation, and carcinogenicity.[1]

The table below is a template illustrating how such data would be presented if available.

Toxicity ) Route of
) Test Species o ] Value Reference
Endpoint Administration
Data Not
Acute Oral LD50  Rat Oral , -
Available
Acute Dermal ) Data Not
Rabbit Dermal -
LD50 Available
Acute Inhalation ) Data Not
Rat Inhalation ) -
LC50 Available
Cytotoxicity 1C50
. Data Not
(e.g., HepG2 Human In vitro ) -
Available

cells)

Hazard Identification and Precautionary Measures

While specific toxicity studies are lacking, hazard statements for stereocisomers of the

compound provide a baseline for safety precautions. The hydrochloride salts of (S)-5-Chloro-
2,3-dihydro-1H-inden-1-amine and (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine are

classified as harmful and irritants.[2][3]

GHS Hazard Statements:

H302: Harmful if swallowed.[2][3]

H315: Causes skin irritation.[2][3]

H319: Causes serious eye irritation.[2][3]

H335: May cause respiratory irritation.[2][3]
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Recommended Precautionary Statements:

P260 & P261: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]

e P264: Wash thoroughly after handling.[2]

e P270: Do not eat, drink, or smoke when using this product.[2]

o P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
o P405: Store locked up.[2]

e P501: Dispose of contents/container in accordance with local/regional/national/international
regulations.[2]

Ecological information, including toxicity to fish, persistence, and bioaccumulative potential, is
currently unavailable.[1]

Potential Signaling Pathways and Mechanism of
Action

The mechanism of action for 5-Chloro-2,3-dihydro-1H-inden-1-amine is not well-defined in
the public literature. However, structurally related aminoindane compounds have been
investigated for their effects on the central nervous system, particularly their interaction with
neurotransmitter systems like serotonin receptors.[7] For instance, related compounds have
been explored for their potential in treating mood disorders.[7] Other complex molecules
containing a chloro-benzodioxol amine structure have been developed as potent and selective
c-Src/Abl kinase inhibitors, which are critical in cancer progression.[8]

Given these precedents, a potential toxicological mechanism could involve unintended
interactions with aminergic receptors or kinase signaling pathways. However, this is speculative
and requires experimental validation.
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Hypothetical Signaling Pathway Interaction

Cell Membrane

Activates /
GPCR / Kinase Inhibits | Downstream Leads to Cellular Response
Receptor "] Effector Protein (e.g., Cytotoxicity)

5-Chloro-2,3-dihydro- Binds to

1H-inden-1-amine

Click to download full resolution via product page

Hypothetical interaction with a cell surface receptor.

Recommended Experimental Protocols for
Preliminary Toxicity Assessment

To address the current data gap, the following standard assays are recommended.

This experiment assesses the concentration at which the compound causes cell death. The
MTT or MTS assay is a common colorimetric method.

Methodology:

e Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney
toxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.

e Compound Preparation: Prepare a stock solution of 5-Chloro-2,3-dihydro-1H-inden-1-
amine in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final
concentrations.

o Treatment: Replace the cell culture medium with a medium containing the various
concentrations of the compound. Include vehicle control (solvent only) and untreated control
wells.

 Incubation: Incubate the plates for a specified period (e.qg., 24, 48, or 72 hours).

e MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
Living cells with active metabolism will convert the reagent into a colored formazan product.
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+ Data Acquisition: Solubilize the formazan product and measure the absorbance using a
microplate reader.

+ Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the
concentration-response curve and determine the IC50 value using non-linear regression.

In Vitro Cytotoxicity Assay Workflow

Plate Cells in Prepare Serial Dilutions
96-well Plate of Compound

Treat Cells with Compound
(24-72h Incubation)

Add MTT/MTS Reagent
(2-4h Incubation)

Measure Absorbance with
Plate Reader

Calculate Cell Viability
and Determine IC50

Click to download full resolution via product page
Standard workflow for an MTT/MTS cytotoxicity assay.

This experiment assesses the mutagenic potential of the compound by measuring its ability to
induce mutations in different strains of Salmonella typhimurium.

Methodology:
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Strain Selection: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) that are
sensitive to different types of mutations.

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation
system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Exposure: Combine the tester strain, the test compound at various concentrations, and
either the S9 mix or a buffer onto a minimal glucose agar plate.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.
Only bacteria that have undergone a reverse mutation can grow on the histidine-deficient
medium.

Analysis: Compare the number of revertant colonies in the treated groups to the
spontaneous revertant count in the negative control group. A significant, dose-dependent
increase (typically a 2-fold or greater increase) indicates a positive mutagenic response.
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Ames Test Logical Flow
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Decision workflow for the Ames bacterial reverse mutation test.

Conclusion

The available data on the toxicity of 5-Chloro-2,3-dihydro-1H-inden-1-amine is currently
insufficient for a thorough risk assessment. The provided GHS hazard classifications indicate
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that the compound should be handled with care, assuming it is harmful if swallowed and an
irritant to the skin, eyes, and respiratory system. Further research, beginning with foundational
in vitro assays for cytotoxicity and genotoxicity, is essential to characterize its toxicological
profile and enable its safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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